Ácido 2,2'-(etilendiimino)-dibutírico

Descripción general

Descripción

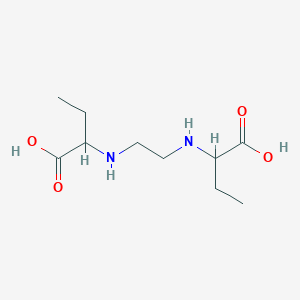

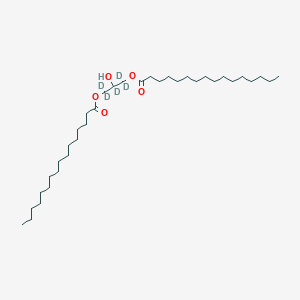

2,2’-(Ethylenediimino)-dibutyric acid, also known as Ethambutol, is a synthetic compound used in the treatment of tuberculosis . It is an ethylenediamine derivative that is ethane-1,2-diamine in which one hydrogen attached to each of the nitrogens is substituted by a 1-hydroxybutan-2-yl group .

Synthesis Analysis

The synthesis of 2,2’-(Ethylenediimino)-dibutyric acid involves complexation kinetics with metal ions such as Ni(II) and Co(II) at varying temperatures . The ligand is not involved in the rate-determining step, which is associated with the release of a water molecule from the shell of the metal ions prior to complexation with the ligand .Molecular Structure Analysis

The molecular formula of 2,2’-(Ethylenediimino)-dibutyric acid is C10H24N2O2 . The structure includes two butyric acid groups attached to an ethylenediamine core .Chemical Reactions Analysis

The chemical reactions involving 2,2’-(Ethylenediimino)-dibutyric acid primarily involve its complexation with metal ions . The anionic form of the compound is more reactive, and the protonated form interacts only to a small extent .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Complejos

El EDBA puede utilizarse en la síntesis de compuestos complejos. Por ejemplo, se ha utilizado en la preparación de un complejo de tipo [Ni(II)(salen)] mediante oxidación electroquímica .

Extracción de Ácidos Nucleicos

El EDBA puede utilizarse en métodos de extracción de ácidos nucleicos. Estos métodos tienen como objetivo desintegrar la envoltura celular y lograr la máxima eliminación de lípidos y proteínas para obtener ADN y/o ARN puros .

Diagnóstico de Enfermedades

Los ácidos nucleicos extraídos pueden utilizarse en el diagnóstico de diversas enfermedades. Esto se logra a través de aplicaciones posteriores como el análisis de enzimas de restricción, las reacciones en cadena de la polimerasa (PCR, PCR de transcripción inversa, PCR en tiempo real) y diferentes métodos de secuenciación (Sanger, secuenciación cíclica y secuenciación de próxima generación) .

Investigación Científica

El EDBA puede utilizarse en investigación científica, en particular en estudios que involucran ácidos nucleicos. Los ácidos nucleicos extraídos pueden utilizarse para identificar microorganismos y predisposiciones genéticas, detectar diferentes mutaciones y determinar su papel en la resistencia a los antibióticos, y estudiar las relaciones filogenéticas .

Determinación del Sexo de las Aves

Curiosamente, el EDBA también puede utilizarse en la determinación del sexo de las aves. Esto se logra a través de aplicaciones posteriores de los ácidos nucleicos extraídos .

Ciencia de los Materiales

El EDBA puede utilizarse en el campo de la ciencia de los materiales. Por ejemplo, se ha utilizado en la preparación de un nuevo material de electrodo .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on 2,2’-(Ethylenediimino)-dibutyric acid could involve further exploration of its complexation kinetics with various metal ions . Additionally, given its use in the treatment of tuberculosis, research could also focus on its mechanism of action and potential for resistance .

Propiedades

IUPAC Name |

2-[2-(1-carboxypropylamino)ethylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-3-7(9(13)14)11-5-6-12-8(4-2)10(15)16/h7-8,11-12H,3-6H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOPSLUNSGBASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NCCNC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964412 | |

| Record name | 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

498-17-9 | |

| Record name | EDBA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIETHYLENE DIIMINO DIBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68E01P9UWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is EDBA formed in the body and can its levels be used to understand ethambutol metabolism?

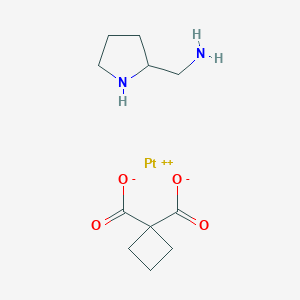

A: EDBA is a major metabolite of ethambutol, formed through metabolic processes within the body [, ]. While the exact metabolic pathway hasn't been fully elucidated in the provided research, the detection of EDBA in urine samples of patients undergoing ethambutol treatment confirms its presence as a breakdown product []. Researchers have used the presence and abundance of EDBA in urine to assess the metabolism of ethambutol in patients. This is often represented as a metabolic ratio, although specific ratios weren't provided in these excerpts [, ].

Q2: Does EDBA interact with transporter proteins in the human body?

A: Research suggests that while ethambutol exhibits inhibitory effects on certain human organic cation transporters (hOCT1, hOCT2, and hOCT3), EDBA itself does not demonstrate significant interactions with hOCT1, hOCT2, hOCT3, hOAT1, or hOAT3 []. This difference in transporter interaction profiles between ethambutol and its metabolite EDBA highlights the impact of even small structural changes on a molecule's pharmacological behavior.

Q3: Are there methods to accurately identify and quantify EDBA in biological samples?

A: Yes, Gas chromatography-time of flight-mass spectrometry (GC-TOF-MS) has been successfully employed to detect and quantify EDBA in urine samples of tuberculosis patients treated with ethambutol []. This technique allows for the separation and identification of different metabolites present in complex biological matrices like urine, enabling researchers to study drug metabolism and individual variations in drug clearance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)

![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)